molecular formula C30H32N2O3 B11501007 ethyl 3-{[3-(1-benzyl-1H-indol-3-yl)propanoyl]amino}-3-(4-methylphenyl)propanoate

ethyl 3-{[3-(1-benzyl-1H-indol-3-yl)propanoyl]amino}-3-(4-methylphenyl)propanoate

Cat. No.: B11501007
M. Wt: 468.6 g/mol
InChI Key: WQTWOWCMCPEDPY-UHFFFAOYSA-N
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Description

Ethyl 3-{[3-(1-benzyl-1H-indol-3-yl)propanoyl]amino}-3-(4-methylphenyl)propanoate is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is notable for its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[3-(1-benzyl-1H-indol-3-yl)propanoyl]amino}-3-(4-methylphenyl)propanoate typically involves multiple steps, including the formation of the indole ring and subsequent functionalization. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The resulting indole derivative can then be further functionalized through various organic reactions to introduce the benzyl, propanoyl, and methylphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography. The specific methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[3-(1-benzyl-1H-indol-3-yl)propanoyl]amino}-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Ethyl 3-{[3-(1-benzyl-1H-indol-3-yl)propanoyl]amino}-3-(4-methylphenyl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical structure allows for applications in materials science and the development of novel materials.

Mechanism of Action

The mechanism of action of ethyl 3-{[3-(1-benzyl-1H-indol-3-yl)propanoyl]amino}-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact mechanism can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    3,3’-Diindolylmethane: A compound derived from indole-3-carbinol with potential therapeutic applications.

Uniqueness

Ethyl 3-{[3-(1-benzyl-1H-indol-3-yl)propanoyl]amino}-3-(4-methylphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyl and propanoyl groups, in particular, contribute to its potential as a versatile compound in various research fields.

Properties

Molecular Formula

C30H32N2O3

Molecular Weight

468.6 g/mol

IUPAC Name

ethyl 3-[3-(1-benzylindol-3-yl)propanoylamino]-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C30H32N2O3/c1-3-35-30(34)19-27(24-15-13-22(2)14-16-24)31-29(33)18-17-25-21-32(20-23-9-5-4-6-10-23)28-12-8-7-11-26(25)28/h4-16,21,27H,3,17-20H2,1-2H3,(H,31,33)

InChI Key

WQTWOWCMCPEDPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)CCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

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